molecular formula C18H14N4O6 B12901920 N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12901920
M. Wt: 382.3 g/mol
InChI Key: VJKSNEIUIABSAE-UHFFFAOYSA-N
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Description

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nitrophenoxy, quinolin-8-yloxy, and acetimidamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-Nitrophenoxycarbonyl Chloride: This is achieved by reacting 4-nitrophenol with phosgene under controlled conditions.

    Preparation of Quinolin-8-yloxy Intermediate: Quinoline is reacted with a suitable halogenating agent to introduce the 8-yloxy group.

    Coupling Reaction: The 4-nitrophenoxycarbonyl chloride is then reacted with the quinolin-8-yloxy intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroquinoline derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenoxy group may participate in redox reactions, while the quinolin-8-yloxy group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-6-yloxy)acetimidamide
  • N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-7-yloxy)acetimidamide

Uniqueness

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the quinolin-8-yloxy group is particularly significant, as it affects the compound’s ability to interact with biological targets and undergo specific chemical reactions.

Biological Activity

N-(((4-Nitrophenoxy)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline moiety linked to an acetimidamide group through a nitrophenoxy carbonyl ether. This structural configuration is believed to influence its biological activity significantly.

Property Value
Molecular FormulaC₁₃H₁₅N₃O₇
Molecular Weight297.26 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Research indicates that the biological activity of this compound may stem from several mechanisms:

  • Antiproliferative Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. The presence of the nitrophenyl group may enhance its ability to interact with cellular targets involved in growth regulation.
  • Antioxidant Properties : The compound exhibits antioxidant capabilities, likely due to its electron-donating capacity, which can mitigate oxidative stress within cells .
  • Chelating Ability : Similar compounds have demonstrated chelation properties, which can be crucial in targeting metal-dependent enzymes involved in cancer progression .

Anticancer Activity

A study evaluated the anticancer properties of various nitroxoline derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of pancreatic cancer cells with an IC50 value comparable to established chemotherapeutics .

Antimicrobial Activity

In vitro tests revealed that the compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

  • Pancreatic Cancer Study : A library of nitroxoline derivatives was synthesized and tested for antiproliferative effects on pancreatic cancer cells. This compound was among the most potent inhibitors, demonstrating significant cytotoxicity at low concentrations .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial agents, this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] (4-nitrophenyl) carbonate

InChI

InChI=1S/C18H14N4O6/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-28-18(23)27-14-8-6-13(7-9-14)22(24)25/h1-10H,11H2,(H2,19,21)

InChI Key

VJKSNEIUIABSAE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=NOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2

Origin of Product

United States

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